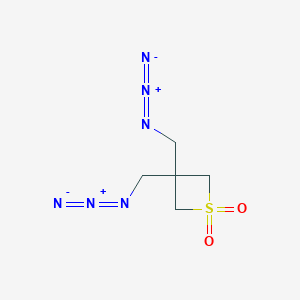
3,3-Bis(azidomethyl)thietane 1,1-dioxide
Overview
Description
3,3-Bis(azidomethyl)thietane 1,1-dioxide is a chemical compound with the molecular formula C5H8N6O2S and a molecular weight of 216.22 g/mol This compound is characterized by the presence of azido groups attached to a thietane ring, which is further oxidized to a dioxide form
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(azidomethyl)thietane 1,1-dioxide typically involves the reaction of thietane derivatives with azidomethyl reagents under controlled conditions. One common method includes the use of sodium azide in the presence of a suitable solvent and catalyst to facilitate the azidation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 3,3-Bis(azidomethyl)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the azido groups to amines.
Substitution: The azido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium phenolate or thiophenolate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido groups typically yields amine derivatives, while substitution reactions can produce a variety of functionalized thietane compounds .
Scientific Research Applications
3,3-Bis(azidomethyl)thietane 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s azido groups make it useful in bioconjugation and labeling studies.
Industry: Used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which 3,3-Bis(azidomethyl)thietane 1,1-dioxide exerts its effects involves the reactivity of its azido groups. These groups can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in various applications, including bioconjugation and material science .
Comparison with Similar Compounds
3,3-Bis(azidomethyl)oxetane: Similar structure but with an oxetane ring instead of a thietane ring.
3,3-Bis(azidomethyl)tetrahydrofuran: Contains a tetrahydrofuran ring, offering different reactivity and properties.
3,3-Bis(azidomethyl)cyclopropane: Features a cyclopropane ring, leading to distinct chemical behavior.
Uniqueness: 3,3-Bis(azidomethyl)thietane 1,1-dioxide is unique due to its thietane ring structure, which imparts specific reactivity and stability. The presence of the dioxide functionality further enhances its chemical properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3,3-bis(azidomethyl)thietane 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N6O2S/c6-10-8-1-5(2-9-11-7)3-14(12,13)4-5/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUPKHWZJPIGRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)(CN=[N+]=[N-])CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-1-trityl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8090612.png)
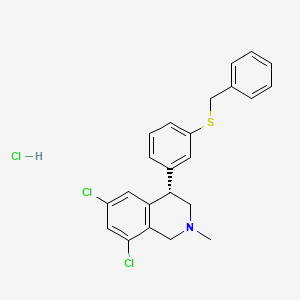
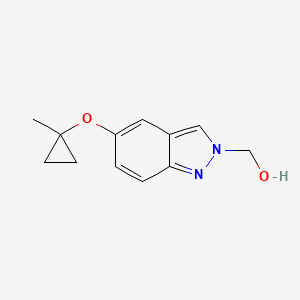
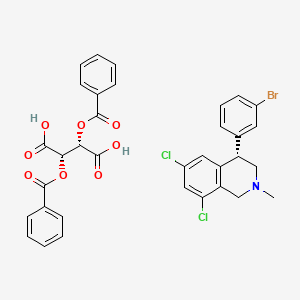
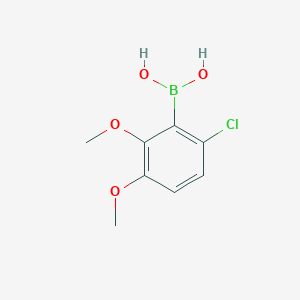
![Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate](/img/structure/B8090643.png)
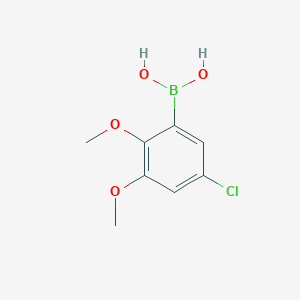
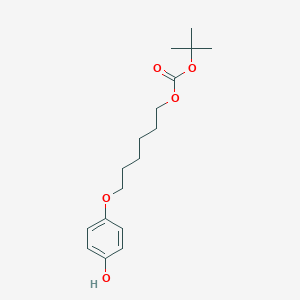
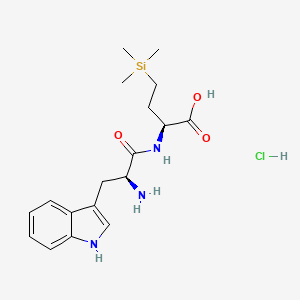
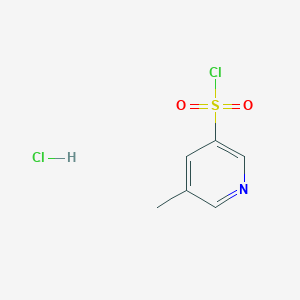
![4-[4-[(1S,4S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]aniline](/img/structure/B8090689.png)
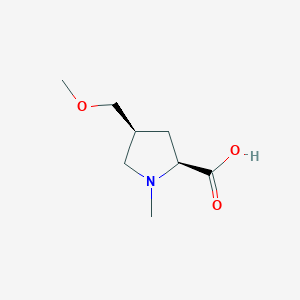
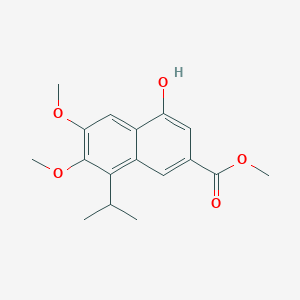
![(3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde](/img/structure/B8090722.png)
